1,1'-(Azodicarbonyl)-dipiperidine

Mitsunobu reaction pKa azodicarboxamide

Standard Mitsunobu reagents (DEAD, DIAD) fail with nucleophiles having pKa > 11, producing hydrazine by-products instead of desired product. ADDP overcomes this limitation through enhanced basicity of its piperidine amide moieties. - Enables coupling of sulfonamides, pyridinols, and α-hydroxy esters with complete stereochemical inversion - Eliminates 46% hydrazine by-product seen with DEAD/TPP in pyridinol alkylation - Compatible with PS-PPh₃ and PMe₃ for room-temperature reactions

Molecular Formula C12H20N4O2
Molecular Weight 252.31 g/mol
CAS No. 871024-86-1
Cat. No. B15544324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Azodicarbonyl)-dipiperidine
CAS871024-86-1
Molecular FormulaC12H20N4O2
Molecular Weight252.31 g/mol
Structural Identifiers
InChIInChI=1S/C12H20N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2/b14-13+
InChIKeyOQJBFFCUFALWQL-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ADDP Core Properties and Procurement


1,1'-(Azodicarbonyl)-dipiperidine (ADDP; CAS 871024-86-1), also designated (E)-Diazene-1,2-diylbis(piperidin-1-ylmethanone), is a heterocyclic azo compound with a molecular weight of 252.31 g/mol [1]. It functions as a dehydrating agent and is predominantly employed as a reagent in the Mitsunobu reaction, enabling the condensation of alcohols with acidic nucleophiles . Unlike classic azodicarboxylates, ADDP features piperidine amide moieties that confer enhanced basicity and altered redox properties .

Mitsunobu reagent for high-pKa nucleophiles (sulfonamides, activated methylenes)
Enhanced basicity vs. classical azodicarboxylates (DEAD, DIAD)
Compatible with Bu₃P, PMe₃, and polymer-supported PPh₃

Why ADDP Cannot Be Substituted with DEAD or DIAD


The classic Mitsunobu reagents diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are ineffective with weakly acidic nucleophiles possessing pKa values > 11, leading to predominant by-product formation [1]. This limitation stems from the insufficient basicity of the hydrazo anion intermediate [2]. ADDP overcomes this constraint, enabling successful couplings with substrates of higher pKa [3]. Consequently, substituting ADDP with conventional azodicarboxylates in such reactions results in negligible product yield, rendering them non-interchangeable [4].

Nucleophile Scope Mismatch
DEAD/DIAD fail with weakly acidic nucleophiles (pKa > 11); ADDP enables efficient coupling. Substituting ADDP in such reactions may give negligible product.
By-Product Formation
Classic reagents generate significant hydrazine by-products; ADDP suppresses this pathway, avoiding laborious purification.

Quantitative Evidence: ADDP vs. DEAD


Mitsunobu Alkylation of High-pKa Nucleophiles

The classic DEAD/TPP Mitsunobu system is limited to nucleophiles with pKa < 11, failing with less acidic substrates [1]. In contrast, the ADDP/Bu₃P system enables efficient alkylation of nucleophiles with pKa > 11, including sulfonamides and activated methylenes [2].

pKa Scope Expansion
Head-to-head
DEAD: pKa < 11
ADDP: pKa > 11
>0 pKa unit expansion
Enables alkylation of weakly acidic nucleophiles
With Bu₃P, reported conditions
Mitsunobu reaction pKa azodicarboxamide nucleophile scope

Hydrazine-Free Pyridinol Ether Synthesis

In the synthesis of pyridine ether PPAR agonists, the DEAD/TPP system produced the desired ether (4) in only 54% yield with 46% hydrazine by-product (5). Switching to the ADDP/PS-PPh₃ system eliminated by-product formation entirely, enabling the desired product in high yield [1].

By-product Suppression
Head-to-head
DEAD: 46% hydrazine
ADDP: 0% observed
Eliminates hydrazine purification step
Pyridine ether PPAR agonist synthesis
PPAR agonist Mitsunobu coupling by-product suppression pyridine ether

Stereoinversion in α-Azido Ester Synthesis

The ADDP/trimethylphosphine (PMe₃) system enabled the Mitsunobu reaction of chiral α-hydroxy esters with HN₃ at room temperature, affording α-azido esters with complete inversion of configuration. Under optimized conditions, the reaction proceeded in high chemical yield [1]. In contrast, analogous reactions with DEAD/TPP typically require elevated temperatures or proceed with lower stereochemical fidelity [2].

Stereoinversion
Reported
DEAD: often higher temp.
ADDP/PMe₃: room temp., complete inversion
Mild stereospecific α-azido ester synthesis
Cross-study comparison
α,α-disubstituted amino acids Mitsunobu reaction stereoinversion hydrazoic acid

PMe₃ Compatibility in Thioglycoside Synthesis

The ADDP/trimethylphosphine (PMe₃) system enabled the efficient synthesis of thioglycosides from 1-thiosugars and a variety of alcohols [1]. The conditions were compatible with a wide range of functionalities and protecting groups. The classical DEAD/TPP system, however, is often incompatible with trimethylphosphine due to competing redox processes [2].

Phosphine Compatibility
Class-level
DEAD: incompatible with PMe₃
ADDP: compatible with PMe₃
Expands usable phosphine partners
Thioglycoside synthesis context
trimethylphosphine thioglycosides Mitsunobu condensation protecting groups

ADDP Application Scenarios


Mitsunobu Alkylation of Weakly Acidic Nucleophiles

Select ADDP when the nucleophile has pKa > 11 (e.g., sulfonamides, certain phenols, activated methylenes). The classic DEAD/TPP system fails under these conditions, producing predominantly hydrazine by-product. The ADDP/Bu₃P system enables efficient alkylation [1].

Pyridine Ether PPAR Agonist Synthesis

Use ADDP/PS-PPh₃ for Mitsunobu couplings of weakly acidic pyridinols. The ADDP system eliminates the 46% hydrazine by-product observed with DEAD/TPP, affording the desired ethers in high purity and yield [2].

Stereospecific α-Azido Ester and Amino Acid Synthesis

Employ ADDP/PMe₃ at room temperature for the Mitsunobu reaction of α-hydroxy esters with HN₃. Complete inversion of configuration is observed, enabling the preparation of enantiopure α-azido esters and subsequent α,α-disubstituted amino acids [3].

Thioglycoside Synthesis

Utilize ADDP/PMe₃ for the coupling of 1-thiosugars with alcohols. The conditions are compatible with a wide range of protecting groups and functionalities, offering a mild route to thioglycosides [4].

Application
Selection Property
Validation Focus
Mitsunobu alkylation of high‑pKa nucleophiles
Nucleophile pKa scope
Substrate scope test with pKa > 11 nucleophiles
Pyridine ether synthesis
By‑product suppression
Purity profiling by HPLC
Stereospecific α‑azido ester synthesis
Stereochemical fidelity
Chiral purity analysis
Thioglycoside synthesis
Phosphine compatibility
PMe₃ compatibility assessment

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